N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a structurally complex acetamide derivative characterized by a cyclohexenylethyl chain and a pyrrole-substituted tetrahydropyran moiety. The compound’s core features—a pyrrole ring fused with a tetrahydropyran system and a cyclohexene-containing side chain—suggest moderate lipophilicity (logP ≈ 4–5) and a polar surface area conducive to membrane permeability .
Properties
Molecular Formula |
C19H28N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C19H28N2O2/c22-18(20-11-8-17-6-2-1-3-7-17)16-19(9-14-23-15-10-19)21-12-4-5-13-21/h4-6,12-13H,1-3,7-11,14-16H2,(H,20,22) |
InChI Key |
GYODPBMJNLOTGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CC2(CCOCC2)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of cyclohexene derivatives, followed by the introduction of pyrrole and tetrahydropyran moieties. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues from Patent and Research Literature
The following compounds share key structural motifs with the target molecule, enabling comparative analysis:
*Estimated based on structural similarity to documented analogs.
Key Findings from Comparative Analysis
- Lipophilicity and Solubility: The target compound’s logP (estimated ~4.4) aligns with analogs like , which exhibit moderate lipophilicity suitable for oral bioavailability.
- Conversely, dual tetrahydropyran groups in may hinder pharmacokinetic stability due to increased molecular weight (551.68 vs. 394.45).
- Synthetic Feasibility : The pyrrole-tetrahydropyran scaffold in the target compound is less synthetically complex than the thiazole-pyrazole systems in , which require multi-step heterocyclic coupling.
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features. This compound incorporates a cyclohexene moiety and a tetrahydropyran ring with a pyrrole substituent, suggesting various biological activities that merit investigation.
Structural Characteristics
The molecular structure of this compound can be described as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₂₁H₃₃N₃O₂ |
| Molecular Weight | 357.51 g/mol |
| Functional Groups | Amide, Pyrrole, Tetrahydropyran |
The presence of these functional groups is crucial as they may influence the compound's reactivity and interaction with biological systems.
Anticancer Potential
Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer properties. Research has shown that derivatives of pyran and pyrrole have been associated with various biological activities, including:
- Antitumor Activity : Certain pyran derivatives have demonstrated cytotoxic effects against various cancer cell lines, including HCT116, RPMI-8262, and MDA-MB-435, with IC50 values indicating effective inhibition of cell proliferation .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Histone Deacetylases (HDACs) : Compounds with similar structures have been identified as potential HDAC inhibitors, which play a critical role in cancer progression by regulating gene expression .
- Targeting Specific Cell Signaling Pathways : The unique structural features may allow for selective interaction with specific receptors or enzymes involved in tumor growth and metastasis.
Comparative Analysis
To better understand the uniqueness of this compound, we can compare it with other related compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| N-(2-(Cyclohexenyl)-ethyl)-acetamide | Contains cyclohexene | Lacks tetrahydropyran structure |
| 4-Methoxy-N-(cyclohexenyl)-benzamide | Aromatic ring substitution | Different functional group |
| N-(pyrrolidinyl)-acetophenone | Contains a pyrrolidine ring | Different cyclic structure |
This comparison highlights how the combination of cyclic structures and functional groups in N-[2-(cyclohexenyl)-ethyl]-2-[4-(1H-pyrrolinyl)-tetrahydro-pyran] may confer unique biological activities.
Study on Anticancer Activity
A recent study evaluated the anticancer properties of several pyran derivatives, including those structurally similar to our compound. The results indicated that specific substitutions on the pyran ring significantly enhanced cytotoxicity against cancer cell lines. For instance, compounds with electron-withdrawing groups showed higher inhibition rates compared to those with electron-donating groups .
HDAC Inhibition Studies
Another research effort focused on the development of HDAC inhibitors derived from tetrahydropyran structures. These studies revealed that modifications to the amide bond and the introduction of various substituents could lead to increased potency against colorectal cancer cells, suggesting a promising avenue for further exploration of N-[2-(cyclohexenyl)-ethyl]-2-[4-(1H-pyrrolinyl)-tetrahydro-pyran] as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
